2-(Morpholin-4-yl)-4-nitrobenzonitrile 2-(Morpholin-4-yl)-4-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 915390-02-2
VCID: VC8354725
InChI: InChI=1S/C11H11N3O3/c12-8-9-1-2-10(14(15)16)7-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
SMILES: C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol

2-(Morpholin-4-yl)-4-nitrobenzonitrile

CAS No.: 915390-02-2

Cat. No.: VC8354725

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Morpholin-4-yl)-4-nitrobenzonitrile - 915390-02-2

Specification

CAS No. 915390-02-2
Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
IUPAC Name 2-morpholin-4-yl-4-nitrobenzonitrile
Standard InChI InChI=1S/C11H11N3O3/c12-8-9-1-2-10(14(15)16)7-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
Standard InChI Key WEPPNIQVPSXHCQ-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N
Canonical SMILES C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Morpholin-4-yl)-4-nitrobenzonitrile features a benzene ring substituted with a nitro group (-NO2_2) at the para position and a morpholine ring (-NC4H8OC_4H_8O) at the ortho position relative to a nitrile group (-CN) (Fig. 1). The morpholine ring adopts a chair conformation, enhancing steric stability, while the electron-withdrawing nitro and nitrile groups direct electrophilic substitution reactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.915390-02-2
Molecular FormulaC11H11N3O3\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{3}
Molecular Weight233.22 g/mol
IUPAC Name2-(Morpholin-4-yl)-4-nitrobenzonitrile

Synthesis and Manufacturing

Nucleophilic Aromatic Substitution

The primary synthesis route involves reacting 2-chloro-4-nitrobenzonitrile with morpholine in the presence of a base (e.g., K2_2CO3_3) via nucleophilic aromatic substitution (SNAr). The reaction proceeds at 80–100°C in polar aprotic solvents like dimethylformamide (DMF), achieving yields of 65–75% after purification by column chromatography.

2-Chloro-4-nitrobenzonitrile + MorpholineBase, DMF2-(Morpholin-4-yl)-4-nitrobenzonitrile + HCl\text{2-Chloro-4-nitrobenzonitrile + Morpholine} \xrightarrow{\text{Base, DMF}} \text{2-(Morpholin-4-yl)-4-nitrobenzonitrile + HCl}

Precursor Synthesis

The nitrobenzonitrile precursor is synthesized from 4-nitrobenzaldehyde through oximation and dehydration. Hydroxylamine hydrochloride reacts with 4-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) at 100°C, followed by treatment with ammonium chloride to yield 4-nitrobenzonitrile .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for this compound are sparse, analogs suggest:

  • Melting Point: 150–160°C (decomposition observed above 160°C)

  • Solubility: Moderately soluble in DMF, DMSO, and dichloromethane; poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but sensitive to prolonged UV exposure due to the nitro group .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.8 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Biological and Chemical Applications

Organic Synthesis Utility

  • Cross-Coupling Reactions: The nitrile group participates in Suzuki-Miyaura couplings for constructing biaryl systems .

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to aniline derivatives .

Research Findings and Current Studies

Structural Analog Insights

In a study on gefitinib synthesis, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile demonstrated tyrosine kinase inhibition, suggesting that positional isomerism in nitrobenzonitriles critically modulates bioactivity .

Spectroscopic Characterization

Mass spectrometry (MS) of a related morpholinyl-nitrobenzonitrile derivative (C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{2}) revealed a molecular ion peak at m/z 337.1655 [M+H]+^+ and fragmentation patterns consistent with morpholine ring cleavage .

Future Directions

Targeted Bioassays

  • In Vitro Cytotoxicity: Prioritize screening against NCI-60 cancer cell lines.

  • Molecular Docking: Model interactions with EGFR kinase domains to predict inhibitory activity.

Process Optimization

  • Continuous Flow Synthesis: Mitigate exothermic risks in nitration steps .

  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

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